3-Methylthiophene
Description
Overview of Thiophene (B33073) Chemistry and its Significance in Organic and Materials Science
Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. numberanalytics.comwisdomlib.org It is a planar, aromatic compound with a delocalized π-electron system. numberanalytics.com The presence of the sulfur atom influences its electronic properties, making it more reactive than benzene (B151609) in certain electrophilic substitution reactions. numberanalytics.comlongdom.org Thiophene and its derivatives are fundamental building blocks in organic chemistry and materials science due to their unique structural and electronic characteristics. numberanalytics.comwisdomlib.org
In the realm of organic chemistry, thiophene's significance lies in its role as a versatile precursor for the synthesis of more complex molecules. numberanalytics.com Its distinct reactivity allows for the construction of a wide array of functionalized compounds. vaia.com Thiophene derivatives are integral components in many pharmaceuticals, including antihistamines, antipsychotics, and antiplatelet agents like clopidogrel (B1663587) and ticlopidine. numberanalytics.comlongdom.orgnih.gov The antihistamine methapyrilene, for example, contains a thiophene nucleus. britannica.com
In materials science, thiophene-based materials have garnered substantial interest. numberanalytics.com Polythiophenes, which are polymers containing thiophene units, exhibit notable electronic properties and are utilized in the development of organic electronics, such as organic semiconductors, solar cells, and transistors. longdom.orgvaia.com The ability of the sulfur atom in the thiophene ring to coordinate with metal ions also makes these compounds useful in catalysis. longdom.org This broad utility in both creating life-affecting drugs and advanced materials underscores the importance of thiophene chemistry in modern science. vaia.comnih.gov
Historical Context and Evolution of 3-Methylthiophene Research
The parent compound, thiophene, was first discovered in 1883 by Victor Meyer as a contaminant in benzene derived from coal tar. numberanalytics.combritannica.com Initially considered an impurity, its unique properties soon established it as an important heterocyclic compound in organic chemistry. numberanalytics.com
Research into specific derivatives like this compound followed. Early synthetic methods for this compound included the dry fusion of a salt of methylsuccinic acid with phosphorus 'trisulfide'. orgsyn.org Later investigations refined this process by examining the ratio of reactants, heating rates, and the use of a carbon dioxide atmosphere. orgsyn.org An important technical method developed for producing methylthiophenes involves the vapor-phase reaction of preheated sulfur with pentanes. orgsyn.org A notable synthesis was published in Organic Syntheses in 1954, providing a detailed procedure for its preparation. wikipedia.org Other early preparations involved adding crude isoprene (B109036) to molten sulfur at high temperatures or passing a mixture of 2-methyl-2-butene (B146552) and sulfur dioxide over a chromium oxide-aluminum oxide catalyst. orgsyn.org
The evolution of this compound research has transitioned from foundational synthesis to its application as a precursor for various commercial products. It has been identified as a key starting material for the synthesis of the drug thenyldiamine (B1203926) and the pesticide morantel (B1676740). wikipedia.org This progression highlights the journey from academic curiosity about a novel molecule to its practical application in industry.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is diverse, spanning materials science, medicinal chemistry, and even food science. A significant area of focus is its application in organic electronics. solubilityofthings.com Due to its electronic properties, this compound is a subject of interest in research focused on organic semiconductors. solubilityofthings.com Studies on poly(this compound), a polymer derived from this compound, investigate its use in creating highly stable electrodes for measuring phenolic compounds and explore its fundamental electronic structure, including the study of bipolarons. thegoodscentscompany.com
In synthetic chemistry, research continues to explore the reactivity of this compound. For instance, methods for the synthesis of brominated derivatives like 2-bromo-3-methylthiophene (B51420) and 2,5-dibromo-3-methylthiophene (B84023) using N-Bromosuccinimide (NBS) are being optimized, with gas chromatography used to monitor reaction progress. researchgate.net These brominated thiophenes are valuable intermediates for creating more complex molecules.
An emerging trend is the study of this compound in biological and food-related contexts. It has been identified in foods such as guava (Psidium guajava) and tomato (Solanum lycopersicum). nih.gov It has also been detected in Arabica and Robusta coffees, suggesting it could be a potential biomarker for coffee consumption. foodb.ca The compound is also noted for its unique odor, reminiscent of roasted coffee, leading to its use in flavoring agents. solubilityofthings.com This expanding scope of research indicates that the applications and understanding of this compound will continue to grow, driven by advancements in analytical techniques and interest in sustainable materials and novel electronic devices. zenodo.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylthiophene | |
|---|---|---|
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InChI |
InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |
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InChI Key |
QENGPZGAWFQWCZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CSC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
84928-92-7 | |
| Record name | Poly(3-methylthiophene) | |
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DSSTOX Substance ID |
DTXSID8060666 | |
| Record name | Thiophene, 3-methyl- | |
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Molecular Weight |
98.17 g/mol | |
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Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 3-Methylthiophene | |
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| Record name | 3-Methylthiophene | |
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Boiling Point |
115.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylthiophene | |
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Solubility |
0.4 mg/mL at 25 °C | |
| Record name | 3-Methylthiophene | |
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Vapor Pressure |
22.2 [mmHg] | |
| Record name | 3-Methylthiophene | |
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CAS No. |
616-44-4 | |
| Record name | 3-Methylthiophene | |
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| Record name | 3-Thiotolene | |
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| Record name | 3-METHYLTHIOPHENE | |
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| Record name | Thiophene, 3-methyl- | |
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| Record name | Thiophene, 3-methyl- | |
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| Record name | 3-methylthiophene | |
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| Record name | 3-THIOTOLENE | |
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| Record name | 3-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-69 °C | |
| Record name | 3-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |
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Synthetic Methodologies for 3 Methylthiophene and Its Derivatives
Classical Synthesis Routes to 3-Methylthiophene
The foundational methods for producing this compound often involve the reaction of acyclic precursors to form the thiophene (B33073) ring.
A classical laboratory-scale synthesis of this compound involves the sulfidation of a salt of methylsuccinic acid. orgsyn.org In a typical procedure, anhydrous disodium (B8443419) methylsuccinate is reacted with phosphorus heptasulfide in a high-boiling solvent like mineral oil. orgsyn.org The mixture is heated to a high temperature (240–250°C), and the this compound product is distilled off as it forms. orgsyn.org The reaction proceeds through the cyclization and sulfurization of the dicarboxylate salt. The yield for this method is reported to be in the range of 52–60%. orgsyn.org
Reaction Parameters for Sulfidation of Disodium Methylsuccinate
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Disodium methylsuccinate | Phosphorus heptasulfide | Mineral Oil | 240–275°C | 52–60% |
Data sourced from Organic Syntheses. orgsyn.org
Commercial production of this compound often relies on vapor-phase dehydrogenation of appropriate precursors. wikipedia.org One such technical method involves the vapor-phase reaction of preheated sulfur with pentanes. orgsyn.org This high-temperature gas-phase reaction is a common industrial strategy for the synthesis of various thiophenes. Another approach involves the dehydrogenation of methanol, which is vaporized and passed through a fixed-bed reactor containing a catalyst at temperatures between 260-280°C. google.com
The reaction between isoprene (B109036) and a sulfur source provides another route to this compound. One method involves adding crude isoprene (containing amylenes) to molten sulfur at a temperature of 350°C. orgsyn.org More recent studies have investigated the gas-phase reaction of atomic sulfur (S(3P)) with isoprene under single collision conditions. researchgate.netfigshare.com Theoretical calculations from these studies suggest that methyl thiophene is a probable product, formed alongside other sulfur-containing compounds. researchgate.netfigshare.com
A catalytic method for synthesizing this compound involves the reaction of 2-methyl-2-butene (B146552) with sulfur dioxide. orgsyn.org This gas-phase reaction is carried out at high temperatures, specifically by passing a mixture of the reactants over a chromium oxide-aluminum oxide catalyst at 450°C. orgsyn.org This process represents a specific example of catalytic cyclization to form the thiophene ring structure.
Advanced Synthetic Approaches to this compound Derivatives
The synthesis of functionalized this compound derivatives, particularly halogenated ones, is crucial for their use in further chemical synthesis, such as in the development of pharmaceuticals and polymers.
Halogenated derivatives of this compound are important synthetic intermediates.
2-bromo-3-methylthiophene (B51420):
The most common method for the synthesis of 2-bromo-3-methylthiophene is the bromination of this compound using N-bromosuccinimide (NBS). chemicalbook.comnbinno.com This reaction is typically carried out in a solvent like acetic acid or a mixture of chloroform (B151607) and acetic acid. chemicalbook.comchemicalbook.com The addition of NBS to a solution of this compound is often exothermic. chemicalbook.com Yields for this reaction are generally high, with one source reporting a yield of approximately 90%. nbinno.com An alternative method involves the use of hydrogen bromide and hydrogen peroxide. google.com
Reaction Conditions for Bromination of this compound
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| N-Bromosuccinimide | Acetic Acid | Room Temperature to 44°C | ~64-90% |
| Hydrogen Bromide / Hydrogen Peroxide | Ether / Water | -22°C to 15°C | Not specified |
Data sourced from ChemicalBook, Google Patents. chemicalbook.comchemicalbook.comgoogle.com
2,5-dibromo-3-methylthiophene (B84023):
The dibromination of this compound yields 2,5-dibromo-3-methylthiophene. uni.lu This can be achieved by reacting this compound with an excess of a brominating agent. For instance, reacting 3-(2-(methoxyethoxy)methyl)thiophene with 2.3 equivalents of N-bromosuccinimide in dimethylformamide (DMF) at 0°C results in the corresponding 2,5-dibrominated product in high yield. rsc.org
Synthesis of Halogenated this compound Derivatives (e.g., 2-bromo-3-methylthiophene, 2,5-dibromo-3-methylthiophene)
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic and heteroaromatic compounds, including thiophene derivatives. rsc.org It serves as a source of electrophilic bromine, often leading to regioselective substitution. The bromination of this compound with NBS can yield both mono- and di-brominated products, depending on the reaction conditions.
Research has shown that the reaction between this compound and NBS can be controlled to selectively produce 2-bromo-3-methylthiophene or 2,5-dibromo-3-methylthiophene. A study focusing on this transformation established specific conditions to achieve high yields and purity for each product. For the synthesis of 2-bromo-3-methylthiophene, a reaction time of 8.5 hours at 40 °C resulted in a yield of 87% with a purity of over 98%. To obtain 2,5-dibromo-3-methylthiophene, a longer reaction time of 11 hours at reflux temperature was necessary, affording a 78% yield with a purity exceeding 98%. researchgate.net
| Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 2-Bromo-3-methylthiophene | 8.5 | 40 | 87 | >98 |
| 2,5-Dibromo-3-methylthiophene | 11 | Reflux | 78 | >98 |
Synthesis of this compound-2-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgresearchgate.net The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This electrophilic species then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis. nih.gov For thiophenes, formylation generally occurs at the 2-position. wikipedia.org
The application of the Vilsmeier-Haack reaction to this compound provides a direct route to this compound-2-carbaldehyde. A patented method describes this specific transformation, where this compound is reacted with a Vilsmeier reagent. The process involves heating and refluxing the reactants for 2 hours. Analysis of the resulting product mixture indicated a 74% yield of 2-formyl-3-methylthiophene. ntu.ac.uk It is noted in the literature that the separation of isomers can sometimes be a challenge in such reactions. rsc.org
| Reactant | Product | Reaction Time (h) | Conditions | Yield (%) |
|---|---|---|---|---|
| This compound | 2-Formyl-3-methylthiophene | 2 | Heating and Reflux | 74 |
Synthesis of Thiophene-Based Heterocyclic Compounds
Derivatives of this compound serve as valuable starting materials for the synthesis of more complex heterocyclic systems. The functional groups on the thiophene ring can be chemically manipulated to build new rings, leading to compounds with potential applications in medicinal chemistry and materials science.
An example of this is the synthesis of a series of novel thiophene derivatives from N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides. These precursors, derived from this compound, possess a reactive chloroacetamide group. This group allows for nucleophilic substitution reactions with various sulfur and nitrogen nucleophiles. In one study, reagents such as mercaptoacetic acid, 2-mercaptobenzothiazole, and various amines were used to construct new heterocyclic rings fused or attached to the initial thiophene core. The resulting complex structures were characterized by spectral analysis. ntu.ac.uk
Chemoenzymatic Synthesis of Enantiomerically Pure this compound Derivatives
Chemoenzymatic synthesis combines chemical and enzymatic steps to produce enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry. u-szeged.hu Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of alcohols and amines. wikipedia.orgnih.gov In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. wikipedia.org
While chemoenzymatic methods are powerful, their specific application for the direct synthesis or resolution of chiral derivatives of the this compound core itself is not extensively documented in the reviewed literature. The synthesis of chiral thiophenes often involves the attachment of a pre-existing chiral side chain to the thiophene ring. nih.gov For instance, chiral polythiophenes have been prepared from monomers where a chiral center is located in a substituent at the 3-position of the thiophene ring. rsc.orgnih.gov
The general principle of enzymatic kinetic resolution, however, remains a viable strategy that could potentially be applied to suitable this compound derivatives. For example, a racemic alcohol derivative of this compound could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for its separation from the unreacted alcohol enantiomer. wikipedia.org Although specific examples with this compound are scarce, the methodology has been successfully applied to a wide array of other aromatic and heterocyclic compounds. researchgate.net
Reactivity and Reaction Mechanisms of 3 Methylthiophene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally involves a two-step process:
Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comdalalinstitute.com
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
In the case of 3-methylthiophene, the methyl group is an activating, electron-donating group. It increases the electron density of the thiophene (B33073) ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene. This electron-donating effect also directs the position of electrophilic attack. The methyl group preferentially stabilizes the carbocation intermediate when the attack occurs at the ortho (C2 and C4) and para (C5) positions. Due to the heteroaromatic nature of thiophene, the C2 and C5 positions (alpha to the sulfur atom) are inherently more reactive than the C3 and C4 positions (beta to the sulfur atom). Consequently, electrophilic substitution on this compound predominantly occurs at the C2 and C5 positions.
Radical Reactions
This compound can also undergo radical reactions, particularly on the methyl substituent, which is a benzylic-like position.
The reaction of this compound with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide ((PhCOO)₂), under thermal conditions leads to the bromination of the methyl group rather than the aromatic ring. testbook.comwikipedia.org This process is known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds through a radical chain reaction: testbook.com
Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound. This forms a resonance-stabilized thienyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to produce the final product, 3-(bromomethyl)thiophene, and a succinimide (B58015) radical, which continues the chain. An alternative propagation involves the reaction of HBr with NBS to form molecular bromine (Br₂), which then reacts with the thienyl radical. masterorganicchemistry.com
Termination: The reaction is terminated by the combination of any two radical species.
The major product of this reaction is 3-(bromomethyl)thiophene, as the radical intermediate at the methyl group is stabilized by resonance with the thiophene ring. testbook.com The use of NBS is crucial as it provides a low, constant concentration of bromine radicals and elemental bromine, which favors the radical substitution pathway over electrophilic addition to the ring's double bonds. masterorganicchemistry.comyoutube.com
Oxidation Reactions
The oxidation of this compound can lead to various products, including the corresponding sulfoxide (B87167) and sulfone, or even ring-opened products, depending on the oxidant and reaction conditions. researchgate.netnih.gov
The oxidation of thiophenes by molecular oxygen (O₂) has been studied theoretically, considering both its ground triplet state (³O₂) and its electronically excited singlet state (¹O₂). researchgate.netacs.orgnih.gov
Reaction with Triplet Oxygen (³O₂): The direct oxidation of thiophene by ground-state triplet oxygen is generally a high-energy process. acs.orgnih.gov The reaction can proceed via two main pathways: direct hydrogen abstraction from the ring or the methyl group, or an addition/elimination mechanism. However, the activation barriers for these reactions are significant (reported as >30 kcal/mol for thiophene), suggesting that this pathway is likely important only at high temperatures, such as in combustion processes. acs.orgnih.gov
Reaction with Singlet Oxygen (¹O₂): The reaction with the more reactive singlet oxygen is considerably more favorable. researchgate.netnih.gov The most likely mechanism is a [4+2] cycloaddition (a Diels-Alder type reaction), where the singlet oxygen adds across the diene system of the thiophene ring. researchgate.netresearchgate.net This concerted pathway leads to the formation of an unstable endoperoxide intermediate, which can then rearrange or decompose to yield the final oxidation products. researchgate.netresearchgate.net The presence of an alkyl group, such as the methyl group in this compound, can lower the activation energy barrier for the addition pathway compared to unsubstituted thiophene. acs.orgnih.gov
Hydrodesulfurization Reactions of this compound
Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum products to prevent the emission of sulfur oxides (SOx) upon combustion. dicp.ac.cn Thiophenic compounds, including this compound, are particularly challenging to remove. dicp.ac.cn
Sulfided cobalt molybdate (B1676688) (Co-Mo) catalysts supported on materials like alumina (B75360) (Al₂O₃) are widely used for HDS. cdnsciencepub.commdpi.comtue.nl Studies on the HDS of this compound over these catalysts have provided insights into the reaction mechanism.
The HDS of this compound is generally more rapid than that of its isomer, 2-methylthiophene (B1210033). cdnsciencepub.com The reaction is proposed to proceed through a sequence involving C-S bond cleavage followed by hydrogenation of the resulting unsaturated hydrocarbon intermediates. cdnsciencepub.com The primary reaction pathways are:
Direct Desulfurization (DDS) or Hydrogenolysis: This pathway involves the cleavage of the carbon-sulfur bonds without prior hydrogenation of the thiophene ring. For this compound, this would lead to the formation of various C5 hydrocarbons.
Hydrogenation (HYD): This pathway begins with the hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) intermediates. These saturated intermediates are significantly more reactive and readily undergo C-S bond cleavage to release hydrogen sulfide (B99878) (H₂S) and the corresponding saturated hydrocarbon. tue.nl
Interactive Data Table: HDS Product Distribution
The following table summarizes typical product distributions from the hydrodesulfurization of this compound over a sulfided Co-Mo/Al₂O₃ catalyst. Note: Actual percentages can vary significantly with temperature, pressure, and catalyst formulation.
| Product Class | Example Compounds | Typical Selectivity (%) |
| C5 Alkanes | 2-Methylbutane, Pentane | 60-80 |
| C5 Alkenes | 2-Methyl-2-butene (B146552), 2-Methyl-1-butene | 15-30 |
| Ring-Opened Intermediates | Pentadienes | 5-10 |
Comparative Reactivity with 2-Methylthiophene and Thiophene
The methyl group exerts its activating effect through two primary mechanisms: the inductive effect, where it donates electron density through the sigma bond framework, and hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring. Both effects increase the electron density of the thiophene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org
In electrophilic substitution, the stability of the cationic intermediate is paramount. For thiophene, substitution occurs preferentially at the C2 (or α) position because the positive charge in the intermediate can be more effectively delocalized onto the sulfur atom, which can accommodate it through the formation of a sulfonium (B1226848) ion resonance structure. pearson.comresearchgate.net
When comparing 2-methylthiophene and this compound, the interplay between the inherent reactivity of the thiophene ring positions and the activating effect of the methyl group becomes critical.
2-Methylthiophene: The methyl group at the C2 position strongly activates the C5 position for electrophilic attack. This is because the positive charge in the transition state for C5-attack is stabilized by both the sulfur atom (at C2) and the electron-donating methyl group (also at C2). The C3 position is also activated, but to a lesser extent.
This compound: The methyl group at the C3 position primarily activates the adjacent C2 and C5 positions. The C2 position is particularly activated because attack at this site generates a carbocation intermediate where the positive charge is delocalized onto the C3 carbon (bearing the methyl group) and the C5 carbon, with significant stabilization from the sulfur atom. Attack at the C5 position is also favorable.
| Compound | Relative Reactivity (Qualitative) | Major Electrophilic Substitution Site(s) | Reason for Reactivity and Selectivity |
|---|---|---|---|
| Thiophene | Base | C2, C5 | Activation by sulfur atom stabilizes the intermediate for α-substitution. pearson.comresearchgate.net |
| 2-Methylthiophene | Higher | C5 | Strong activation of C5 by the +I effect and hyperconjugation of the C2-methyl group, plus stabilization from sulfur. |
| This compound | Intermediate | C2, C5 | Activation of C2 and C5 positions by the C3-methyl group. The C2 position is highly favored due to the stability of the resulting carbocation. |
Photochemical Reactivity and Excited State Dynamics
The interaction of this compound with light induces transitions to electronically excited states, initiating a cascade of photophysical and photochemical processes. The study of its excited state dynamics is crucial for understanding its photostability and its potential applications in photochemistry and materials science, such as in the development of organic electronic devices. acs.orgnih.gov
Upon absorption of ultraviolet (UV) light, the this compound molecule is promoted from its ground electronic state (S0) to a singlet excited state (S1 or higher). cdnsciencepub.com The subsequent de-excitation can occur through several competing pathways:
Fluorescence: Radiative decay from the S1 state back to the S0 state, accompanied by the emission of light.
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is typically very fast for thiophenes. rsc.org
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity, most commonly from the lowest singlet excited state (S1) to a triplet excited state (T1). nih.gov
Photochemical Reaction: The excited molecule can undergo chemical transformations, such as isomerization or decomposition. researchgate.net
Research on substituted thiophenes has shown that the position and nature of the substituent significantly influence the excited-state dynamics. For instance, studies on phenylthiophenes have demonstrated that methyl substitution can alter the rate of intersystem crossing. nih.gov In one study, the intersystem crossing rate was found to be significantly faster for a dimethyl-substituted phenylthiophene compared to the unsubstituted and monomethyl-substituted versions, highlighting the role of the methyl group in promoting the transition to the triplet state. nih.gov
For benzoyl-substituted thiophenes, including 2-benzoyl-3-methylthiophene, the lowest triplet state has been identified as a π,π* state associated with the thienoyl chromophore. cdnsciencepub.comingentaconnect.com These excited molecules can undergo photochemical reactions, such as photocycloaddition with alkenes. ingentaconnect.com The irradiation of thiophene derivatives can lead to decomposition or the formation of isomers. researchgate.net
The photophysics of this compound are governed by the complex interplay of these decay pathways. The excited state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter. Ultrafast spectroscopic techniques are often employed to measure these lifetimes, which can be on the picosecond or even femtosecond timescale. nih.govnih.gov For many thiophene derivatives, non-radiative decay pathways, particularly internal conversion and intersystem crossing, are highly efficient, leading to low fluorescence quantum yields. acs.orgrsc.org
| Photophysical Process | Description | Relevance to this compound |
|---|---|---|
| UV Absorption | Promotion of an electron from the ground state (S₀) to an excited singlet state (S₁). | Initiates all subsequent photochemical and photophysical events. cdnsciencepub.com |
| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same spin multiplicity. | A primary and rapid deactivation pathway for thiophenes, contributing to their photostability. rsc.org |
| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state (S₁) to a triplet state (T₁). | The methyl group can influence the rate of ISC, populating the triplet manifold which can lead to phosphorescence or further reactions. nih.gov |
| Phosphorescence | Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). | Observed in some thiophene derivatives, providing information about the energy of the triplet state. ingentaconnect.com |
| Photochemical Reaction | Chemical transformation from an excited state, e.g., isomerization or cycloaddition. | Irradiation can lead to decomposition or reactions like photocycloaddition in suitably substituted derivatives. researchgate.netingentaconnect.com |
Polymerization of 3 Methylthiophene and Poly 3 Methylthiophene P3mt
Chemical Oxidative Polymerization of 3-Methylthiophene
Chemical oxidative polymerization is a widely utilized method for the large-scale synthesis of P3MT. tandfonline.com This process typically involves the use of an oxidizing agent, such as iron (III) chloride (FeCl₃), to initiate the polymerization of the this compound monomer. tandfonline.comresearchgate.net The reaction is often carried out in a suitable solvent like chloroform (B151607). researchgate.netrsc.org This method offers a straightforward route to producing P3MT-based hybrid materials. researchgate.net
Poly(this compound)/CeY zeolite (P3MT/CeY) nanocomposites can be synthesized via chemical oxidative polymerization. rsc.orgrsc.org In this process, the CeY zeolite is introduced into the reaction mixture containing the this compound monomer before the addition of an oxidant like anhydrous FeCl₃. rsc.org The resulting composite material retains the crystalline structure of the Y zeolite, which in turn enhances the thermal stability of the P3MT. rsc.orgrsc.org
A notable finding is the significant increase in conductivity observed in these composites. For instance, a composite prepared with a 3:1 mass ratio of CeY to P3MT exhibited a 2000-fold increase in conductivity compared to pure P3MT prepared under similar conditions. rsc.org The conductivity of the P3MT/CeY composite can reach up to 3.2 × 10⁻⁶ S cm⁻¹. rsc.org
Table 1: Properties of P3MT/CeY Composites
| Property | Observation | Reference |
|---|---|---|
| Structure | Retains the crystal structure of Y zeolite. | rsc.orgrsc.org |
| Conductivity | Up to 3.2 × 10⁻⁶ S cm⁻¹; a 2000-fold increase was seen with a 3:1 CeY to P3MT ratio. | rsc.orgrsc.org |
| Thermostability | Greatly improved compared to pure P3MT. | rsc.org |
A one-pot synthesis method can be employed to create composites of graphene nanosheets wrapped with poly(this compound) (GNs-f-P3MT). researchgate.netingentaconnect.com This process begins with the oxidation of natural graphite (B72142) using Hummer's method, followed by chemical reduction to produce graphene nanosheets (GNs). researchgate.netingentaconnect.comresearchgate.net Subsequently, in-situ chemical oxidative polymerization of this compound is performed in the presence of these GNs to form the noncovalently bonded composite. researchgate.netingentaconnect.com
Microscopic analysis of the resulting GNs-f-P3MT composites reveals a homogeneous dispersion of the graphene nanosheets within the polymer matrix. researchgate.netingentaconnect.com Thermogravimetric analysis has demonstrated that the incorporation of graphene nanosheets leads to an improvement in the thermal stability of the P3MT matrix. researchgate.netingentaconnect.com Furthermore, these composites have been investigated as electrode materials for supercapacitors, with one study reporting a high specific capacitance of 240 F/g. researchgate.net Another ternary nanocomposite involving graphene, single-walled carbon nanotubes, and P3MT showed an even higher specific capacitance of 561 F/g. sci-hub.se
Table 2: Characterization of GNs-f-P3MT Composites
| Characterization Technique | Finding | Reference |
|---|---|---|
| Microscopy (FESEM, HRTEM) | Homogeneous dispersion of graphene nanosheets in the P3MT matrix. | researchgate.netingentaconnect.com |
| Thermogravimetric Analysis (TGA) | Improved thermal stability of the composite compared to pure P3MT. | researchgate.netingentaconnect.com |
| Electrochemical Analysis | Specific capacitance of 240 F/g for G-PMT and 561 F/g for a ternary composite. | researchgate.netsci-hub.se |
Electrochemical Polymerization of this compound
Electrochemical polymerization offers several advantages, including simplicity, speed, and the ability to directly deposit the polymer film onto an electrode in either its doped or undoped state. researchgate.net This method allows for precise control over the synthesis process. researchgate.net
Potentiodynamic polymerization is a common electrochemical technique where the potential is repeatedly scanned between set limits to grow the polymer film on the working electrode. rsc.orgresearchcommons.org For this compound, this involves cycling the potential in a solution containing the monomer and a supporting electrolyte. rsc.org The successive increase in anodic and cathodic peak currents during the cyclic voltammograms indicates the successful formation and growth of the P3MT film on the electrode surface. rsc.org The thickness of the resulting film can be controlled by the number of cycles. researchcommons.org
The polymerization potential for this compound can be influenced by the substrate. For instance, the potential on a poly(vinylidene fluoride) (PVDF) covered indium tin oxide (ITO) glass (1.22 V vs. Ag/Ag⁺) is slightly higher than on a bare ITO glass (0.95 V vs. Ag/Ag⁺). rsc.org
Surface-initiated polymerization allows for the growth of polymer chains directly from a substrate, creating a covalently bound film. nih.gov One such method is the surface-initiated Kumada catalyst-transfer polycondensation (SI-KCTP), which has been used to fabricate uniform P3MT films on indium tin oxide (ITO) surfaces. nih.govnih.gov This process is initiated from surface-bound arylnickel(II) bromide initiators. nih.gov
A key advantage of this technique is the ability to control the thickness of the polymer film, which can range from 30 to 265 nm, by varying the monomer concentration in the solution. acs.orgresearchgate.net The resulting P3MT layer is covalently attached to the ITO surface, which prevents delamination during subsequent processing steps. nih.gov These surface-bound P3MT films have shown promise as stable hole-transport layers in polymer solar cells. nih.gov
Ionic liquids, which are salts that are molten at room temperature, serve as environmentally friendly "green" solvents for the electrochemical polymerization of this compound. tandfonline.com They offer wide electrochemical windows, good thermal and chemical stability, and excellent electrical conductivity. tandfonline.com The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) is a commonly used medium for this purpose. researchgate.netscientific.net
P3MT films can be synthesized on substrates like ITO via potentiodynamic polymerization in [BMIM]PF₆ containing the this compound monomer. tandfonline.comscientific.net This method has been used to prepare high-quality electrochromic P3MT films. researchgate.net For example, a stable PMeT/WO₃ nanocomposite film was prepared by first growing a WO₃ film and then depositing PMeT on it using a potentiodynamic method in a solution of this compound in [BMIM]PF₆. tandfonline.com
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Iron (III) chloride |
| Chloroform |
| CeY zeolite |
| Graphene |
| Graphene nanosheets |
| Single-walled carbon nanotubes |
| Indium Tin Oxide |
| Poly(vinylidene fluoride) |
| Arylnickel(II) bromide |
| 1-butyl-3-methylimidazolium hexafluorophosphate |
Structural Studies of P3MT Solutions and Films
The structural characteristics of poly(this compound) (P3MT) in both solution and solid-state films have been a subject of extensive research to understand the relationship between its morphology and properties.
In Solution: When this compound is polymerized, soluble oligomers are often formed alongside the main polymer chains. cdmf.org.br The presence and concentration of these oligomers in the polymerization solution can influence the properties of the resulting P3MT films. cdmf.org.br UV-Vis spectroscopy of P3MT in solution, for instance in tetrahydrofuran (B95107) (THF), typically shows an absorption maximum (λmax) around 400 nm, which is attributed to oligomeric chains with a lower degree of polymerization. rsc.org Studies using techniques like solution-state NMR and EPR have helped in identifying the various species present during the polymerization and doping processes. osti.govibm.com For example, at certain dopant levels, sulfur-centered radicals have been observed in solution. osti.govibm.com
In Films: The morphology of P3MT films is highly dependent on the preparation method. Films cast from solution can exhibit different properties based on the casting technique, which controls the final morphology. ibm.com For instance, hard, compact films have been found to be significantly more conductive than brittle, porous films, suggesting that lower interparticle resistivity in the compact films plays a crucial role. ibm.com
The structure of P3MT films has been investigated using a variety of analytical techniques:
Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of P3MT films. The porosity of electrochemically deposited films has been shown to increase with deposition time. mdpi.com The morphology can range from compact to more fibrous structures, influenced by factors such as the reuse of the polymerization solution, which increases the concentration of soluble oligomers. cdmf.org.br
X-ray Diffraction (XRD): XRD studies provide insights into the crystallinity and molecular arrangement within the films. uaeu.ac.ae Well-ordered P3MT films can exhibit a high degree of crystallinity. rsc.org For instance, P3MT films grown via epitaxial electropolymerization on an oriented poly(vinylidene fluoride) (PVDF) substrate showed a well-ordered structure with flat-on single crystals. rsc.org
UV-Vis Spectroscopy: In contrast to solutions, dedoped P3MT films show a red-shifted λmax, typically around 510 nm. rsc.org The UV-Vis absorption spectra of P3MT films often display a π-π* transition band and, in doped states, a bipolaron band. mdpi.comresearchgate.net
Atomic Force Microscopy (AFM): AFM is used to analyze the surface topography of the films at the nanoscale. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to examine the molecular structure and confirm the presence of characteristic P3MT vibrational bands. uaeu.ac.aeresearchgate.net
A study on vacuum-evaporated P3MT thin films showed that film thickness affects the structural, surface, and mechanical properties, including intrinsic stress and surface roughness. researchgate.net Furthermore, the template-assisted synthesis of P3MT within core-shell nanocomposites with PVDF has been shown to result in a more ordered molecular structure with higher effective conjugation length compared to the neat polymer. rsc.org
Electrically Conducting Properties of P3MT
Poly(this compound) is a semiconductor whose electrical conductivity can be tuned over several orders of magnitude through doping. This property is central to its application in various electronic devices.
Charge Carrier Mobility and Transport Mechanisms
The movement of charge carriers is fundamental to the electrical conductivity of P3MT. The charge carrier mobility in P3MT has been a focus of many studies to understand how charges move through the material.
Charge Carrier Mobility: The mobility of positive charge carriers (holes) in P3MT has been reported to be around 4 x 10⁻⁴ cm²/Vs, a value considered attractive for optoelectronic applications. researchgate.netresearchgate.net However, mobility can be influenced by factors such as the material's morphology and the presence of impurities or dopants. For instance, in blends of poly(3-hexylthiophene) (a related polymer) with PCBM, hole mobilities in the range of 10⁻³–10⁻² cm²/Vs have been observed. arxiv.org
Charge Transport Mechanisms: The charge transport in P3MT is often not a simple band-like conduction but is governed by more complex mechanisms due to the inherent disorder in the polymer structure. Several models have been used to describe the charge transport in P3MT:
Variable Range Hopping (VRH): The direct current (DC) conductivity of P3MT measured over a temperature range of 77-300 K has been analyzed using Mott's variable range hopping model. nih.govresearchgate.net This model describes charge transport as hopping of charge carriers between localized states near the Fermi level. researchgate.net Parameters such as the characteristic temperature, average hopping distance, and density of states at the Fermi level have been evaluated based on this model. nih.govresearchgate.net
Space-Charge Limited Conduction (SCLC): In many P3MT-based devices, the current-voltage (J-V) characteristics are governed by SCLC. aip.orgresearchgate.net This indicates that the current is limited by the charge injected into the polymer rather than by the intrinsic carrier concentration. The transport can be further influenced by the presence of traps. aip.orgresearchgate.net
Trap-Controlled SCLC (TCSCLC): At higher temperatures, the transport mechanism is often dominated by TCSCLC, where charge carriers are trapped and de-trapped as they move through the material. researchgate.netresearchgate.net
Trap-Free SCLC: In highly doped devices, a transition from trap-controlled to trap-free SCLC can be observed. researchgate.netaip.org
Thermionic Emission: Depending on the electrode material used in a device, the current transport can also be controlled by thermionic emission at the metal-polymer interface. researchgate.net
The charge transport mechanism can be tuned by factors such as carrier density and temperature. aip.orgresearchgate.net For example, in lightly doped devices, SCLC controlled by exponentially distributed traps is often observed. aip.orgresearchgate.net The synthesis temperature of the polymer can also influence transport parameters like resistivity and charge carrier mobility. researchgate.net Nuclear Magnetic Resonance (NMR) studies have suggested that at low temperatures, intra- and inter-chain hopping of charge carriers is a dominant relaxation mechanism. aps.org
Doping Effects on Electrical and Optical Properties
Doping is the intentional introduction of impurities into a semiconductor to alter its electrical and optical properties. In P3MT, this is typically achieved through oxidation (p-doping), which creates positive charge carriers (polarons and bipolarons) on the polymer backbone.
Effects on Electrical Properties: Doping significantly increases the electrical conductivity of P3MT. The conductivity can be controlled by the doping level. researchgate.net For example, P3MT doped with ferric chloride has shown an increase in room temperature electrical conductivity with increasing dopant concentration. researchgate.net Highly doped P3MT can achieve conductivities as high as 1840 ± 25 S cm⁻¹. rsc.org In contrast, dedoped (undoped) P3MT films exhibit much lower conductivity, on the order of 0.08 S cm⁻¹. rsc.org However, even dedoped P3MT can show remarkably high conductivity (59 ± 3 S cm⁻¹) when prepared with a well-ordered structure. rsc.orgrsc.org
The doping process creates charge carriers that are responsible for the enhanced conductivity. The nature of these charge carriers (polarons and bipolarons) has been studied extensively. researchgate.net Doping also affects the charge transport mechanism. As the doping level increases, a transition from trap-controlled to trap-free space-charge limited conduction has been observed. researchgate.netaip.org The trap density and characteristic energy are also influenced by the doping level, with lower doping levels often associated with more disorder and higher trap parameters. researchgate.netaip.org
Effects on Optical Properties: Doping induces significant changes in the optical absorption spectrum of P3MT. The neutral, undoped polymer typically has a primary absorption peak (π-π* transition) in the visible region. mdpi.comresearchgate.net Upon doping, new absorption bands appear at lower energies, which are attributed to the formation of polarons and bipolarons. mdpi.comresearchgate.net For example, a broad bipolaron peak has been observed at around 800 nm in highly doped P3MT nanowires. mdpi.com
Photoreflectance studies on P3MT have shown that as the doping level is reduced, a peak corresponding to the band-to-band transition (~2 eV) and another peak corresponding to a transition involving a bipolaron level (~1.7 eV) become visible. aip.org Interestingly, the bipolaron transition can also be observed in the neutral polymer through photodoping, where light absorption creates the charge carriers. aip.org
Doping can also lead to quenching of photoluminescence (PL). In highly doped conducting polymers, the PL is often quenched due to the non-radiative recombination of excitons through the polaron and bipolaron states. mdpi.com
Applications of P3MT in Advanced Materials
The unique electrical and optical properties of Poly(this compound) (P3MT) make it a promising material for a variety of advanced applications, particularly in electronics and sensing.
Organic Semiconductors and Electronics
P3MT's tunable conductivity and processability make it a suitable candidate for use as an organic semiconductor in various electronic devices.
Organic Field-Effect Transistors (OFETs): The ability to support charge transport makes P3MT a potential active layer in OFETs. The performance of such devices is critically dependent on the charge carrier mobility of the polymer. aps.org
Organic Photovoltaics (OPVs): P3MT has been investigated for use in photovoltaic devices. researchgate.netresearchgate.net Its relatively high hole mobility is an attractive feature for this application. researchgate.net Single-layer photovoltaic devices using P3MT as the active layer have demonstrated power conversion efficiencies, albeit modest. researchgate.net
Electroluminescent Diodes: P3MT has been used in the fabrication of visible-light electroluminescent diodes. researchgate.net
Memristors for Neuromorphic Computing: P3MT has shown potential in the development of memristor devices, which are key components for next-generation artificial neuromorphic computing. x-mol.net By controlling the doping level, the resistance of the P3MT can be switched, exhibiting functionalities like resistive switching and emulating artificial synapses. x-mol.net
Electrochemical Actuators: P3MT's ability to undergo volume changes during electrochemical doping and dedoping makes it suitable for use in electrochemical actuators. spiedigitallibrary.org These actuators can generate mechanical strain and stress, with performance depending on factors like the electrolyte used. spiedigitallibrary.org
Conductive Coatings: P3MT can be used to create electrically conductive coatings on various substrates, such as polyester (B1180765) fabrics. researchgate.net These coatings can also exhibit chromic properties, changing color in response to electrical voltage (electrochromism) or pressure (piezochromism). researchgate.net
The creation of well-ordered P3MT films through techniques like epitaxial electropolymerization is a key strategy for enhancing the performance of these electronic devices, as it leads to improved conductivity and charge transport. rsc.org
Sensors
The sensitivity of P3MT's electrical and optical properties to its chemical environment makes it an excellent material for chemical sensors.
Volatile Organic Compound (VOC) Sensors: P3MT thin films deposited on quartz crystal microbalance (QCM) transducers have been shown to be effective in sensing a variety of VOCs, including alcohols, ketones, and chlorinated compounds. mdpi.comnih.gov These sensors can achieve detection limits in the low parts-per-million (ppm) range. mdpi.comnih.gov Notably, P3MT-based sensors have demonstrated high sensitivity and selectivity towards dimethyl methylphosphonate (B1257008) (DMMP), an organophosphate compound. mdpi.comnih.gov The sensing performance is only slightly reduced in the presence of humidity. nih.gov
Gas Sensors: P3MT has been used in gas sensors for detecting various gases. mdpi.com Composite materials of P3MT with multiwalled carbon nanotubes (MWCNTs) have been developed to enhance the sensitivity of these sensors. csic.es
Biosensors: P3MT can be functionalized for the detection of biological molecules. For example, P3MT-based sensors have been fabricated for the determination of urea (B33335), an important diagnostic marker for kidney function. jkps.or.kr In these sensors, an enzyme like urease is immobilized on the P3MT film, and the sensor detects the products of the enzymatic reaction. jkps.or.kr
Neurotransmitter Sensors: Modified P3MT electrodes have shown promise for the voltammetric determination of catecholamine neurotransmitters. researchgate.net
Pesticide Sensors: A nanosensor fabricated by coating a glassy carbon electrode with a P3MT/MWCNT composite has been successfully used for the detection of various pesticides, including herbicides and insecticides, in water samples. scielo.br
Ion Sensors: There is potential for P3MT to be used in sensors for detecting ions like phosphate. researchgate.net
pH Sensors: Luminescent nanowire barcodes created by alternately stacking P3MT and poly(3,4-ethylenedioxythiophene) (PEDOT) have been developed as pH sensors. mdpi.comnih.gov The luminescence of the P3MT segments changes in response to pH, providing a visual readout. mdpi.comnih.gov
The sensing mechanism in these devices often relies on the interaction of the analyte with the P3MT film, which causes a change in the polymer's conductivity, mass (as in QCM sensors), or optical properties (like luminescence). mdpi.commdpi.com
Computational and Theoretical Studies of 3 Methylthiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules like 3-methylthiophene. sapub.org DFT calculations, which are based on determining the electron density rather than the complex many-electron wave function, offer a balance between accuracy and computational cost. sapub.org Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently employed to optimize the molecular structure and predict various molecular parameters. researchgate.netnih.gov These theoretical calculations have proven to be in good agreement with experimental data for thiophene (B33073) and its derivatives, confirming the reliability of DFT in predicting molecular geometries and vibrational frequencies. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.comnih.gov A smaller gap suggests higher reactivity and easier electronic transitions. physchemres.orgmdpi.com
For thiophene-based oligomers and polymers, such as poly(this compound) (P3MT), the HOMO-LUMO gap is a key determinant of their potential application in organic solar cells and other electronic devices. nih.gov DFT calculations are used to estimate this gap, providing a theoretical measure of the material's energy band gap. nih.gov For instance, calculations on thiophene oligomers show that the HOMO-LUMO gap decreases as the number of thiophene units in the chain increases, which enhances the molecule's potential as a corrosion inhibitor by facilitating adsorption onto metal surfaces. sapub.org Studies on substituted thiophenes have shown that the introduction of electron-donating groups tends to lower the HOMO-LUMO gap, which can be a strategic approach in designing novel materials for solar applications. nih.gov In contrast, electron-withdrawing groups typically lower the energy levels of both the HOMO and LUMO. nih.gov
| Number of Thiophene Units | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1 (Thiophene) | -6.521 | -0.999 | 5.522 |
| 2 (Bithiophene) | -5.834 | -1.747 | 4.087 |
| 3 (Terthiophene) | -5.509 | -2.139 | 3.37 |
| 4 | -5.316 | -2.389 | 2.927 |
| 5 | -5.188 | -2.563 | 2.625 |
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can assign the fundamental vibrational modes observed in experimental spectra. researchgate.netcardiff.ac.uk Theoretical spectra for this compound have been computed and show good agreement with experimental FT-IR and FT-Raman data, often with the use of scaling factors to correct for anharmonicity and other systematic errors in the calculations. researchgate.netscifiniti.com
A detailed vibrational analysis of this compound involves assigning calculated frequencies to specific molecular motions, such as C-H stretching, C-C stretching within the ring, C-S stretching, and various bending and rocking modes of the methyl group. researchgate.netiosrjournals.org The Potential Energy Distribution (PED) is often used to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode, ensuring an accurate assignment of the vibrational bands. cardiff.ac.ukscispace.com For example, in studies of thiophene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have successfully reproduced experimental vibrational wavenumbers. cardiff.ac.uk The strong Raman peaks observed for poly(3-alkylthiophenes) are identified as collective backbone stretching modes of C-C and C=C bonds, and their positions and shapes are strongly correlated with the molecular conformation. researchgate.net
| Assignment | Calculated Frequency (Scaled) | Experimental IR | Experimental Raman |
|---|---|---|---|
| ν(C=C) | 1530 | 1535 | 1533 |
| ν(C=C) | 1420 | 1418 | 1420 |
| β(CH) | 1221 | 1221 | 1222 |
| Ring breathing | 834 | 835 | 835 |
| γ(CH) | 770 | 770 | 772 |
The biological activity and material properties of molecules are often dictated by their three-dimensional shape or conformation. DFT calculations are instrumental in performing conformational analysis to identify the most stable structures (i.e., the global minimum on the potential energy surface) and to understand the energy barriers between different conformers. mdpi.combohrium.com
For this compound, conformational studies often focus on its polymeric forms, such as poly(this compound). Theoretical investigations have explored the conformational preferences of linked thiophene rings. For instance, relaxed potential energy scans of head-to-tail this compound hexamers have been performed to understand the rotational barriers and stability of different dihedral angles between the rings. researchgate.net These studies reveal that while a planar backbone conformation is often favored to maximize conjugation, steric interactions, such as those from the methyl group, can cause twisting of the thiophene backbone. researchgate.net DFT calculations have also been used to determine that for reactions involving this compound, the observed products often correlate with the calculated thermodynamic products, indicating that the reaction selectivity is governed by the relative stability of the possible product structures. nih.gov
Fukui functions are a key concept within DFT used to describe local chemical reactivity. scm.com They predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule by analyzing the change in electron density when an electron is added or removed. nih.govscm.com The Fukui function for nucleophilic attack (f+) identifies electrophilic sites, while the function for electrophilic attack (f-) identifies nucleophilic sites. scm.com
In the context of this compound and its derivatives, Fukui function analysis has been employed to pinpoint the reactive centers. researchgate.netnih.gov For the neutral molecule, these calculations can identify which atoms on the thiophene ring or the methyl group are most susceptible to attack by different types of reagents. researchgate.net This predictive power is invaluable for understanding reaction mechanisms and designing new synthetic pathways. The analysis allows for a direct assessment of local reactivity, where, for example, solid blue surfaces in a visualization might highlight electrophilic sites and hollow white surfaces represent nucleophilic ones. acs.org
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govmdpi.com It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals representing bonds, lone pairs, and antibonding orbitals.
For thiophene-based systems, NBO analysis reveals the nature of intramolecular charge transfer and the interactions that stabilize the molecule. researchgate.netaip.org In a study on a derivative of this compound, NBO analysis was performed to investigate donor-acceptor interconnections. nih.govresearchgate.net The analysis quantifies the stabilization energy associated with the delocalization of electrons from occupied "donor" NBOs (like lone pairs or bonding orbitals) to unoccupied "acceptor" NBOs (typically antibonding orbitals). openaccesspub.org For instance, π→π* interactions can define the charge transfer from a donor group towards an acceptor moiety, contributing significantly to the molecule's stability. mdpi.com This method helps explain the electronic communication between the thiophene ring and its substituents, which is fundamental to its chemical behavior.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the electron density surface, providing a map of electrophilic and nucleophilic regions. nih.gov The MEP is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. uni-muenchen.de
Different colors on an MEP map denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netscispace.com Green represents areas of neutral potential. researchgate.net For derivatives of this compound, MEP analysis has been used to qualitatively demonstrate the charge distribution and identify reactive areas. nih.govresearchgate.net This analysis can clearly show, for example, that electronegative atoms like sulfur create regions of specific electrostatic potential, guiding intermolecular interactions and determining the sites for chemical reactions. scispace.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. In the context of this compound, MD simulations have been utilized to investigate the structure and properties of polymers derived from it, such as poly(this compound).
One study focused on the interaction of poly(this compound) with other molecules. Researchers investigated the process of multiple fullerene C70 molecules inducing polythiophene to self-curl. The simulation showed that dispersed fullerenes aggregate to form a cluster, and the polythiophene chain wraps around this cluster, driven by van der Waals forces. researchgate.net This type of simulation is crucial for understanding the morphology and potential applications of composite materials in fields like organic electronics.
Another area of application for MD simulations is in studying the behavior of this compound-based materials at interfaces. For instance, the interaction of an ethanol-water mixture with a platinum surface modified with poly(this compound) has been simulated to understand the structural and diffusion properties at different temperatures. scirp.org Such studies are relevant to the development of sensors and catalysts. The simulations can provide data on self-diffusion coefficients and radial distribution functions, which describe the arrangement of molecules. scirp.org
Furthermore, MD simulations are essential for validating force fields used to model conjugated polymers like poly(3-hexylthiophene), a close relative of poly(this compound). By comparing simulation results with experimental data from techniques like X-ray scattering and neutron scattering, researchers can assess the accuracy of different force fields. rsc.org This ensures that the computational models reliably predict the molecular morphology and dynamics that govern properties like charge transport in these semiconducting polymers. rsc.org
Quantum Chemical Parameters and Structure-Activity Relationships (SAR)
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules like this compound and its derivatives. These calculations provide valuable parameters that can be correlated with experimental observations and used to predict the reactivity and potential biological activity of these compounds.
Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netbohrium.com For instance, in a study of 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine, a derivative of this compound, DFT calculations were used to optimize the molecular geometry and compute these electronic properties. bohrium.com The MEP map showed electron-rich centers, indicating potential sites for nucleophilic attack. bohrium.com
These computational approaches are also instrumental in establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netontosight.ai For example, research on thiophene-2-carboxamide derivatives, which can be synthesized from this compound precursors, uses computational methods to predict properties like oral bioavailability. researchgate.net By modifying the thiophene scaffold with different functional groups, researchers can tune the compound's properties to enhance its therapeutic potential. ontosight.ai
In the context of materials science, quantum chemical calculations help in understanding the anticorrosive properties of thiophene derivatives on metal surfaces. researchgate.net Parameters such as hardness, softness, and electrophilicity index, derived from quantum chemical calculations, can be correlated with the inhibition efficiency of these compounds against corrosion. researchgate.net
Computational Studies of Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a deeper understanding of reaction pathways that can be difficult to probe experimentally.
One area of significant research is the oxidation of thiophenes. The reaction mechanisms of thiophene and its derivatives, like 2-methylthiophene (B1210033), with molecular oxygen in both its singlet and triplet states have been investigated using ab initio methods. acs.orgresearchgate.net These studies show that the reaction can proceed through different pathways, such as direct hydrogen abstraction or addition/elimination reactions. acs.orgresearchgate.net For the reaction with singlet oxygen, a [4+2] cycloaddition to form an endoperoxide is often the most favorable channel. acs.org Such computational results are crucial for understanding the atmospheric chemistry and combustion of sulfur-containing compounds. acs.org
Another important application is in the study of transition metal-catalyzed reactions, which are fundamental in organic synthesis. For example, the mechanism of nickel-catalyzed cross-coupling reactions involving substituted thiophenes like 2-bromo-3-methylthiophene (B51420) has been studied using DFT. uga.edu These calculations help to understand the oxidative addition step, a key process in the catalytic cycle. The studies can determine the energetics of different pathways, such as π-complexation and ring-walking of the nickel catalyst on the thiophene ring. uga.edu
Furthermore, computational studies have been used to understand and optimize metal-free C-H borylation reactions of this compound. rsc.org DFT calculations revealed the rate-limiting step in the catalytic cycle for the borylation of this compound with catecholborane, which was found to be the liberation of molecular hydrogen. rsc.org This mechanistic insight is invaluable for the rational design of more efficient catalysts for C-H functionalization reactions. rsc.org
Spectroscopic and Analytical Characterization Methods Applied to 3 Methylthiophene
Vibrational Spectroscopy
Vibrational spectroscopy, which encompasses infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental in identifying functional groups and determining the molecular fingerprint of a compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber and is highly characteristic of the molecule's structure. A general assignment of the fundamental vibrational modes of 3-methylthiophene has been established through experimental data and ab initio quadratic force field calculations. acs.org
The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational motions of its atoms. The region around 3100-3000 cm⁻¹ is typically associated with C-H stretching vibrations of the aromatic thiophene (B33073) ring. The methyl group (–CH₃) introduces its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes. The C-C and C-S stretching vibrations within the thiophene ring also give rise to distinct bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).
A detailed assignment of the principal infrared absorption bands for this compound is presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H Stretching |
| ~2975-2845 | Methyl C-H Stretching |
| ~1528 | C=C Stretching |
| ~1480-1435 | C-H Deformation (CH₂ and CH₃) |
| ~1385-1370 | C-H Bending (CH₃) |
| ~850 | C-H Out-of-plane Bending |
| ~710-687 | C-S Stretching |
Data compiled from multiple sources providing general ranges for thiophene and methyl-substituted aromatic compounds. iosrjournals.orgvscht.czdocbrown.inforsc.org
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. The Raman spectrum of this compound has been recorded and analyzed, with assignments proposed for its fundamental vibrations. acs.org
Key Raman bands for this compound include the symmetric C=C stretching of the thiophene ring, which is often a strong feature. The C-H stretching and bending modes, as well as the ring breathing and deformation modes, are also observable.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100 | Aromatic C-H Stretching |
| ~2920 | Methyl C-H Stretching |
| ~1530 | C=C Stretching |
| ~1413 | Ring Stretching |
| ~1354 | Ring Stretching |
| ~1080 | C-H In-plane Bending |
| ~840 | Ring Breathing |
| ~690 | C-S Stretching |
Assignments based on studies of thiophene and its derivatives. acs.orgiosrjournals.orgscispace.com
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. A study of this compound in a silver colloid revealed significant insights into its interaction with the metal surface. nih.gov
When adsorbed on the silver colloid, the SERS spectrum of this compound shows notable differences compared to its normal Raman spectrum. The experimental results indicate that the this compound molecule adsorbs onto the silver surface through the sulfur atom. nih.gov Furthermore, it is suggested that the thiophene ring of the this compound molecule is oriented almost vertically to the metal surface. nih.gov This orientation influences the relative enhancement of different vibrational modes in the SERS spectrum. No evidence of oligomerization of this compound on the silver surface was observed in the study. nih.gov
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.
Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound displays distinct signals for the protons on the thiophene ring and the methyl group.
The protons on the thiophene ring (H2, H4, and H5) are in different chemical environments and therefore have different chemical shifts. These aromatic protons typically appear in the downfield region of the spectrum. The methyl group protons (–CH₃) are shielded and appear at a higher field (upfield). The coupling between adjacent protons (spin-spin splitting) provides valuable information about the connectivity of the atoms.
The following table summarizes representative ¹H NMR data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | ~7.05 | Doublet of doublets | J(H5,H4) = 4.88, J(H5,H2) = 2.94 |
| H4 | ~6.77 | Doublet of doublets | J(H4,H5) = 4.88, J(H4,H2) = 1.28 |
| H2 | ~6.75 | Multiplet | |
| CH₃ | ~2.21 | Singlet |
Data obtained from a 300 MHz spectrum in TMS. chemicalbook.com Note that specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the thiophene ring appear in the downfield region characteristic of aromatic carbons. The carbon atom attached to the methyl group (C3) and the methyl carbon itself have distinct chemical shifts.
The following table presents typical ¹³C NMR chemical shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~137.9 |
| C5 | ~129.5 |
| C2 | ~125.0 |
| C4 | ~120.7 |
| CH₃ | ~15.5 |
Data obtained in CDCl₃. acs.orgchemicalbook.com The chemical shifts are reported relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. In the electron ionization (EI) mass spectrum of this compound, the molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 98, corresponding to the molecular formula C₅H₆S. nist.govnist.gov The fragmentation of this compound under EI conditions involves the loss of various fragments, providing a characteristic fingerprint for the molecule. The fragmentation process in alkylthiophenes is often initiated by C-C bond cleavage. docbrown.info
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆S | nist.govnist.gov |
| Molecular Weight | 98.17 g/mol | nih.gov |
This interactive table summarizes the primary mass spectrometric data for this compound.
X-ray Diffraction (XRD) and Crystallography
In the context of polymers, XRD is crucial for understanding the physical structure and crystallinity of poly(3-alkylthiophene)s, including poly(this compound) (P3MT). researchgate.net Studies on poly(3-alkylthiophene)s have shown that the length of the alkyl side chain significantly influences the molecular chain packing. researchgate.net For example, N-acylhydrazone derivatives of 3-amino-4-methylthiophene have been characterized using XRD to unequivocally determine their stereochemistry. researchgate.netnih.gov Although the physical structure of poly(3-alkylthiophene) is not fully established, XRD reports have contributed significantly to the current understanding. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects materials with unpaired electrons. wikipedia.org It is particularly valuable for studying organic radicals and metal complexes. wikipedia.org In the context of this compound, EPR spectroscopy is primarily applied to its conductive polymer form, poly(this compound) (P3MT), especially when it is doped. The doping process can create paramagnetic species (polarons) within the polymer chain, which are detectable by EPR. thegoodscentscompany.com
A study on sintered poly(this compound) doped with ClO₄⁻ utilized EPR to investigate the magnetic properties of the material. iaea.org Time-resolved EPR spectroscopy is a powerful tool for characterizing short-lived excited species created after light excitation, offering molecular-level resolution. frontiersin.org This technique can distinguish between different paramagnetic states such as polarons, charge-transfer complexes, and triplet excitons in organic photovoltaic devices derived from thiophene-based polymers. frontiersin.org EPR spectroscopy has also been used to study mixed-valent metal clusters in proteins, complementing other techniques to understand their electronic structure. nih.gov
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques used to obtain high-resolution images of a material's surface topography and internal structure, respectively.
Scanning Electron Microscopy (SEM) provides insights into the surface morphology. SEM images of electrochemically synthesized poly(this compound) thin films have been used to characterize their surface structure. researchgate.net The morphology predicted from nucleation and growth models has shown good correlation with SEM observations. researchgate.net
Transmission Electron Microscopy (TEM) allows for visualization at a much higher resolution, capable of imaging features as small as a single column of atoms. wikipedia.org TEM has been used to study the nanostructure of poly(this compound) (P3MT) and its nanocomposites. For example, TEM images have shown the morphology of pristine P3MT and how it is modified by the incorporation of nanoparticles like nickel oxide (NiO) and nickel sulfide (B99878) (NiS). researchgate.net Cryo-TEM has been employed to reveal the three-dimensional lamellar structure of poly(3-hexylthiophene) assemblies in organic solvents. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 5-10 nm of the surface. wikipedia.org
XPS has been instrumental in characterizing the chemical structure of polymers derived from this compound. For instance, in a study of electrosynthesized poly(3-thiophene acetic acid), XPS was used to confirm the integrity of the carboxylic functionalities after polymerization. researchgate.net The technique was also used to characterize a molecularly imprinted polymer (MIP) based on this polymer, demonstrating the entrapment and subsequent removal of a template molecule, atrazine. researchgate.net Furthermore, XPS can be used to study the surface chemistry of materials, identifying surface moieties such as –O, –OH, and –F. diva-portal.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is used to identify functional groups and to determine the concentration of a substance. For conjugated systems like poly(this compound), UV-Vis spectroscopy provides information about the electronic transitions and the extent of conjugation.
The UV-Visible absorption spectrum of poly(this compound) thin films shows characteristic absorption bands. researchgate.net An increase in the absorption coefficient and a broadening of the absorption peak indicate an increase in the conjugation length of the polymer. researchgate.net In situ ESR/UV-vis-NIR spectroelectrochemical studies have been performed to investigate the p-doping of copolymers of this compound. thegoodscentscompany.com
Table 2: UV-Vis Absorption Data for Poly(this compound) Samples
| Sample | Absorption Range (nm) | Optical Band Gap (eV) | Reference |
|---|
This interactive table presents the UV-Vis absorption characteristics of poly(this compound) materials.
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile compounds without decomposition. phenomenex.com In GC, a compound's retention time, the time it takes to pass through the column, is a key parameter for identification. phenomenex.com The NIST Chemistry WebBook provides gas chromatographic data for this compound, including its Kovats retention index (I). nist.gov The retention index is a normalized measure of retention time that is less dependent on operational variables than the absolute retention time. shimadzu.euglsciences.com
Table 3: Gas Chromatography Retention Indices for this compound
| Column Type | Active Phase | Temperature (°C) | Kovats' RI (I) | Reference |
|---|---|---|---|---|
| Capillary | SPB-1 | 100 | 776 | nist.gov |
| Capillary | SE-30 | 100 | 775 | nist.gov |
| Capillary | OV-101 | 100 | 775 | nist.gov |
| Capillary | SE-30 | 130 | 807 | nist.gov |
This interactive table displays the Kovats retention indices for this compound on various GC columns and conditions as reported by the NIST Chemistry WebBook.
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Trace Detection
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful analytical technique for the detection of trace amounts of volatile organic compounds (VOCs). rsc.orgresearchgate.net This method combines the high separation efficiency of gas chromatography with the sensitive and rapid detection capabilities of ion mobility spectrometry. rsc.orgchromatographyonline.com In a GC-IMS system, a sample is first introduced into the GC column, where its components are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the IMS drift tube, where they are ionized. chromatographyonline.com These ions are then accelerated by an electric field through a drift gas, and they are separated based on their size, shape, and charge, which determines their drift time to the detector. chromatographyonline.com
This technique is particularly well-suited for the analysis of complex mixtures and the detection of compounds at low concentrations, often in the parts-per-billion (ppb) range. topoilpurifier.com The resulting two-dimensional plot of GC retention time versus IMS drift time provides a unique fingerprint for the components of a sample, enhancing the identification and quantification of trace substances. topoilpurifier.com While specific studies on the direct application of GC-IMS for the trace detection of this compound are not prevalent in the provided search results, the technique's proven ability to detect a wide range of VOCs, including sulfur-containing compounds, suggests its high potential for this purpose. rsc.orgtopoilpurifier.com The high sensitivity of IMS, especially for heteroatomic compounds, makes it a promising tool for monitoring trace levels of this compound in various matrices. topoilpurifier.com
Electrochemical Techniques for Polymer Characterization
Electrochemical methods are fundamental in studying the properties of conducting polymers like poly(this compound). These techniques are used to investigate the polymerization process, the redox behavior of the resulting polymer film, and its electrochemical stability.
Cyclic voltammetry (CV) is a cornerstone technique for characterizing the electrochemical behavior of poly(this compound). utexas.eduresearchgate.net A typical CV experiment involves cycling the potential of an electrode coated with the polymer film and measuring the resulting current. The resulting voltammogram provides information about the oxidation (p-doping) and reduction (n-doping) processes of the polymer. For instance, studies have shown that poly(this compound) exhibits reversible electroactivity in different electrolyte solutions. utexas.edu In an acetonitrile (B52724) solution with [(n-Bu)₄N]BF₄ at -30 °C, as well as in liquid ammonia (B1221849) with KCF₃SO₃ at -55 °C, the cyclic voltammetry of poly(this compound) is persistent, allowing for the characterization of its reduced form. utexas.edu The presence of water or acid, even in trace amounts, can lead to the degradation of the reduced form of the polymer. utexas.edu
The CV of poly(this compound) typically shows an anodic wave corresponding to the p-doping process and a cathodic wave for the de-doping process. The potential of these peaks can be influenced by the solvent, the electrolyte, and the presence of substituents on the thiophene ring. mdpi.com For example, the introduction of an electron-withdrawing bromine substituent on a related terthiophene monomer shifts the oxidation potential to more anodic values. mdpi.com The shape and intensity of the CV peaks can also provide insights into the kinetics of the doping/de-doping process and the stability of the polymer over multiple redox cycles.
Below is a table summarizing typical potential values observed in the cyclic voltammetry of poly(this compound) and related compounds.
| Compound | Solvent/Electrolyte | Anodic Peak Potential (V) | Cathodic Peak Potential (V) |
| Poly(this compound) | CH₃CN / 0.1 M [(n-Bu)₄N]BF₄ (-30 °C) | Not Specified | Not Specified |
| Poly(this compound) | NH₃ / 0.1 M KCF₃SO₃ (-55 °C) | Not Specified | Not Specified |
| Terthiophene Derivative (2) | CH₂Cl₂ | +1.13, +1.18 | +0.64 |
| Bromo-terthiophene (3) | CH₂Cl₂ | +1.21, +1.35 (shoulder) | ~+0.7 |
| Ethynyl-terthiophene (5-ET) | CH₂Cl₂ | +1.15 | +0.73 |
Data compiled from multiple sources. utexas.edumdpi.com
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrical properties of materials and their interfaces with electrolytes. itu.edu.tryoutube.com In the context of poly(this compound), EIS can provide detailed information about the charge transfer resistance, the capacitance of the polymer film, and the diffusion of ions within the polymer matrix during doping and de-doping. itu.edu.tr The experiment involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. youtube.com
The data is often represented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part. youtube.com The shape of the Nyquist plot can be modeled using an equivalent electrical circuit, which consists of resistors, capacitors, and other elements that represent the different electrochemical processes occurring at the electrode-polymer-electrolyte interface. itu.edu.tr For example, a semicircle at high frequencies is typically associated with the charge transfer resistance and the double-layer capacitance at the polymer/electrolyte interface. youtube.com At lower frequencies, a straight line with a 45° slope can indicate diffusion-limited processes, such as the movement of counter-ions into and out of the polymer film. youtube.com Studies on similar polythiophene derivatives have used EIS to characterize the electrochemical properties of the polymer films in their oxidized (p-doped) states, providing insights into their potential as materials for energy storage devices. itu.edu.tr
Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. wikipedia.org This method is particularly useful for studying the kinetics of electrode processes, including the initial stages of electropolymerization. wikipedia.org In the case of poly(this compound), chronoamperometry can be used to investigate the nucleation and growth mechanism of the polymer film on the electrode surface. By analyzing the current-time transients, it is possible to distinguish between different growth models, such as instantaneous or progressive nucleation.
Chronodeflectometry, a related technique, simultaneously measures the current and the deflection of a laser beam that probes the concentration gradient near the electrode surface. This provides additional information about the flux of ions and solvent molecules during the electrochemical process. While specific studies applying chronodeflectometry to this compound were not found in the provided search results, its combination with chronoamperometry can offer a more complete picture of the mass transport processes that accompany the electropolymerization and doping/de-doping of conducting polymers.
Photocurrent spectroscopy is a valuable technique for investigating the photoelectrochemical properties of semiconductor materials, including conducting polymers like poly(this compound). acs.org This method involves illuminating the polymer-coated electrode with monochromatic light of varying wavelengths while measuring the resulting photocurrent. The photocurrent spectrum, which is a plot of the photocurrent as a function of the photon energy, provides information about the electronic structure of the polymer, such as its band gap energy. acs.org
Studies on poly(this compound) films have utilized photocurrent spectroscopy to examine the initiation and growth of the polymer on different electrode surfaces. acs.org The technique can reveal details about the formation of the initial polymer layers and how their photoelectrochemical properties evolve as the film thickness increases. The optical properties of both the oxidized and reduced forms of poly(this compound) have been a subject of interest, with studies aiming to understand the nature of the electronic transitions in these different states. utexas.edu
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition behavior. For poly(this compound), TGA provides crucial information about its degradation temperature and the amount of residual mass after thermal decomposition.
The following table presents illustrative TGA data for poly(this compound).
| Material | Onset Decomposition Temperature (°C) | Major Weight Loss Temperature Range (°C) | Residual Mass at 600 °C (%) |
| Poly(this compound) | ~300 | 300 - 500 | ~40 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Biological Activity and Medicinal Chemistry of 3 Methylthiophene Derivatives
Antimicrobial Activity
Thiophene (B33073) derivatives are recognized for their potential as antimicrobial agents, with research demonstrating activity against a variety of pathogenic bacteria and fungi. eprajournals.comresearchgate.net The inclusion of the thiophene nucleus in a molecule is a strategy often used to develop new chemotherapeutic agents. eprajournals.com
Derivatives of 3-methylthiophene have been synthesized and evaluated for their ability to inhibit bacterial growth, showing a range of efficacy against both Gram-positive and Gram-negative bacteria.
In one study, a series of thiophene-2-carboxamide derivatives were synthesized, where the substituent at the 3-position was varied. nih.gov The results indicated that 3-amino thiophene-2-carboxamide compounds exhibited higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts. nih.gov For instance, the 3-methyl thiophene-2-carboxamide derivatives showed the lowest inhibition values, ranging from no activity to 47.8%. nih.gov In contrast, the amino-substituted derivative 7b (containing a methoxy (B1213986) group) demonstrated excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov
Other research has focused on "armed" thiophenes, with one study finding that the iminothiophene derivative 7 was more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. nih.govmdpi.com Furthermore, certain thiophene derivatives have shown promise against drug-resistant bacteria. frontiersin.orgnih.gov Specifically, thiophene derivatives 4 and 8 were found to have bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov The minimum inhibitory concentrations (MICs) for derivatives 4 , 5 , and 8 ranged from 8 to 32 mg/L for these resistant strains. frontiersin.org
Studies on benzo[b]thiophene derivatives, which are fused thiophene systems, also provide valuable insights. The introduction of a halogen at the 3-position has been explored, with cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes (25 and 26 , respectively) showing significant activity against Gram-positive bacteria, with MIC values as low as 16 µg/mL. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Test Organism(s) | Activity/Measurement | Source(s) |
|---|---|---|---|
| 3-Methyl thiophene-2-carboxamides (5a-c) | S. aureus, B. subtilis, P. aeruginosa | Low inhibition (0–47.8%) | nih.gov |
| Amino thiophene-2-carboxamide (7b) | P. aeruginosa, S. aureus, B. subtilis | High inhibition (82.6–86.9%) | nih.gov |
| Iminothiophene derivative (7) | P. aeruginosa | More potent than gentamicin | nih.govmdpi.com |
| Thiophene derivatives (4, 5, 8) | Colistin-Resistant A. baumannii & E. coli | MIC₅₀: 8–32 mg/L | frontiersin.org |
| 3-Chlorobenzo[b]thiophene (25) | S. aureus, E. faecalis, B. cereus | MIC: 16 µg/mL | mdpi.com |
| 3-Bromobenzo[b]thiophene (26) | S. aureus, E. faecalis, B. cereus | MIC: 16 µg/mL | mdpi.com |
The antifungal potential of this compound derivatives has been investigated against various fungal pathogens, including species of Candida and Cryptococcus.
A thiophene derivative designated 5CN05 showed moderate activity against Candida species but good activity against Cryptococcus neoformans, with an MIC of 17 μg/mL. researchgate.net The efficacy of this compound was significantly enhanced when incorporated into a microemulsion, lowering the MIC against C. neoformans to 2.2 μg/mL. researchgate.net Another study highlighted the antifungal properties of the 2-aminothiophene derivative 2AT (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate), which demonstrated a synergistic effect when combined with fluconazole (B54011) against resistant Candida strains. nih.gov On its own, 2AT had MIC values ranging from 100 to 200 µg/mL. nih.gov
In a series of armed thiophene derivatives, compounds 7 , 8a , 8b , and 10 were found to be active against four different fungal species. nih.govmdpi.com Research on 3-halobenzo[b]thiophenes also revealed antifungal potential. mdpi.com A derivative with a methyl alcohol at the C-2 position and chlorine at the C-3 position (19 ) was active against Candida albicans with an MIC of 128 µg/mL. mdpi.com More potently, the cyclohexanol-substituted derivatives 25 (3-chloro) and 26 (3-bromo) each displayed an MIC of 16 µg/mL against C. albicans. mdpi.com
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Test Organism(s) | Activity/Measurement | Source(s) |
|---|---|---|---|
| 5CN05 | C. neoformans | MIC: 17 µg/mL | researchgate.net |
| 5CN05 (in microemulsion) | C. neoformans | MIC: 2.2 µg/mL | researchgate.net |
| 2AT | Fluconazole-resistant Candida spp. | MIC: 100–200 µg/mL | nih.gov |
| 3-Chlorobenzo[b]thiophene (19) | C. albicans | MIC: 128 µg/mL | mdpi.com |
| 3-Chlorobenzo[b]thiophene (25) | C. albicans | MIC: 16 µg/mL | mdpi.com |
| 3-Bromobenzo[b]thiophene (26) | C. albicans | MIC: 16 µg/mL | mdpi.com |
Anti-inflammatory Properties
Thiophene derivatives are known for their anti-inflammatory properties, with several compounds having been developed as non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid. nih.govnih.gov The structural features of these molecules, including the presence of methyl groups, are important for their biological activity. nih.govnih.gov
The anti-inflammatory action of many thiophene-based compounds is attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.govnih.gov Structure-activity relationship studies have shown that the presence of methyl and methoxy groups, along with carboxylic acids, esters, amines, and amides, is frequently associated with potent anti-inflammatory activity. nih.govnih.gov
In a carrageenan-induced paw edema model, two thiophenic derivatives containing both methyl and chlorine substituents (16 and 17 ) displayed anti-inflammatory effects comparable to the standard drug, sodium diclofenac, reducing the inflammatory process by 48.94% and 47%, respectively. nih.gov
Anticancer and Antitumor Activities
The thiophene scaffold is a common feature in many compounds investigated for their anticancer properties. nih.govsci-hub.se The introduction of an alkyl group, such as a methyl group, onto the aromatic ring has been shown to enhance cytostatic effectiveness in certain contexts. sci-hub.se
A series of tetrahydrobenzo[b]thiophene derivatives were explored as agents that destabilize tubulin polymerization, a key process in cell division. nih.gov Within this series, a benzyl (B1604629) urea (B33335) analog, compound BU17 , demonstrated potent growth inhibition across a broad panel of 60 human cancer cell lines. nih.gov Another study identified a thiophene derivative, TP 5 , as a promising anticancer agent based on its ability to inhibit the growth of HepG2 and SMMC-7721 tumor cell lines. nih.gov
Thiophene carboxamide derivatives have also been designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). mdpi.com Compounds 2b and 2e from this series were identified as the most potent against the evaluated cancer cell lines, while showing minimal toxicity to normal cells. mdpi.com The IC₅₀ values for these compounds were in the low micromolar range against various cancer cell lines, as detailed in the table below.
Table 3: Anticancer Activity (IC₅₀, µM) of Selected Thiophene Carboxamide Derivatives
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | A-549 (Lung) | Source(s) |
|---|---|---|---|---|---|
| 2b | 1.12 | 1.98 | 2.11 | 1.87 | mdpi.com |
| 2e | 1.45 | 1.34 | 1.54 | 1.21 | mdpi.com |
| Doxorubicin | 0.89 | 0.92 | 1.11 | 0.95 | mdpi.com |
Antioxidant Activity
Thiophene derivatives have been evaluated for their ability to counteract oxidative stress, a factor implicated in numerous diseases. nih.govnih.gov The antioxidant capacity of these compounds is often linked to their molecular structure, including the substitution pattern on the thiophene ring.
A study comparing 3-substituted thiophene-2-carboxamides found that the antioxidant activity was highly dependent on the substituent. nih.gov While 3-amino derivatives showed the highest activity, the 3-methyl thiophene-2-carboxamide derivatives (5a-c ) exhibited the lowest, with DPPH radical scavenging inhibition between 12.0% and 22.9%. nih.gov In contrast, the 3-amino derivative 7a showed 62.0% inhibition, comparable to the reference antioxidant, ascorbic acid. nih.gov
Other classes of thiophene derivatives have demonstrated more promising results. A hydrazone derivative containing a thiophene moiety (29 ) was found to have an antioxidant activity 1.26 times higher than that of ascorbic acid. nih.gov Additionally, research on tetrahydrobenzo[b]thiophene derivatives revealed that compounds 1 , 16 , and 17 possessed significant antioxidant potency, making them potential candidates for treating diseases related to oxidative stress. nih.gov
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative Class | Assay | Result | Source(s) |
|---|---|---|---|
| 3-Methyl thiophene-2-carboxamides (5a-c) | DPPH Scavenging | Low activity (12.0–22.9% inhibition) | nih.gov |
| 3-Amino thiophene-2-carboxamide (7a) | DPPH Scavenging | High activity (62.0% inhibition) | nih.gov |
| Hydrazone with thiophene moiety (29) | DPPH Scavenging | 1.26 times higher than ascorbic acid | nih.gov |
| Tetrahydrobenzo[b]thiophenes (1, 16, 17) | Phosphomolybdenum | Significant potency, comparable to ascorbic acid | nih.gov |
Enzyme Inhibition Studies
The therapeutic effects of this compound derivatives are often mediated by their ability to inhibit specific enzymes involved in disease pathways.
Several thiophene-based compounds have been identified as potent inhibitors of enzymes crucial for cancer progression. nih.govnih.gov For example, a series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One derivative (13 ) showed 50% inhibition of EGFR at a concentration of just 8 nM, while another compound in the series displayed an IC₅₀ value of 94.44 nM. nih.gov In a different study, the tetrahydrobenzo[b]thiophene derivative BU17 was found to exert its antitumor activity through the inhibition of WEE1 kinase and tubulin polymerization. nih.gov
In the context of inflammation, thiophene derivatives have been shown to inhibit COX and LOX enzymes. nih.govnih.gov This inhibitory action is a key mechanism behind the anti-inflammatory properties observed for this class of compounds.
Table 5: Enzyme Inhibition by Selected this compound Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Activity/Measurement | Source(s) |
|---|---|---|---|
| Thiophene-3-carboxamide selenide (13) | EGFR Kinase | 50% inhibition at 8 nM | nih.gov |
| Thiophene-3-carboxamide selenide | EGFR Kinase | IC₅₀ = 94.44 nM | nih.gov |
| Tetrahydrobenzo[b]thiophene (BU17) | WEE1 Kinase, Tubulin Polymerization | Active Inhibitor | nih.gov |
| General Thiophene Derivatives | COX and LOX | Known Inhibitors | nih.govnih.gov |
Molecular Docking and Molecular Dynamics Simulations in Drug Discovery
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insight into the interactions between a ligand and a biological target at the molecular level. These methods are instrumental in modern drug discovery for predicting the binding affinity and mode of interaction of novel compounds, thereby guiding the optimization of lead candidates.
Molecular docking studies with thiophene derivatives have been employed to elucidate their binding to various protein targets. For instance, in the development of lactate (B86563) dehydrogenase (LDH) inhibitors, docking simulations were performed on a series of novel thiophene-containing compounds. The results indicated that these derivatives could effectively bind to the active site of human LDH, with MolDock scores for the synthesized compounds ranging from -127 to -171, suggesting strong binding affinities.
Molecular dynamics simulations offer a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. Parameters such as the root mean square deviation (RMSD) and radius of gyration (Rg) are analyzed to understand the stability of the complex. For example, MD simulations of thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4 (CA-4) were conducted for 100 nanoseconds. The simulations revealed that the most active compounds formed stable and compact complexes within the tubulin-colchicine binding pocket, underscoring their potential as anticancer agents.
Table 1: Molecular Docking and Simulation Parameters for Thiophene Derivatives
| Derivative Class | Target Protein | Docking Score Range | MD Simulation Time (ns) | Key MD Findings |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase (LDH) | -127 to -171 (MolDock Score) | Not Specified | - |
| Thiophene Carboxamides | Tubulin | Not Specified | 100 | Stable and compact complex formation |
| Thieno[2,3-b]thiophenes | Dihydrofolate Reductase (DHFR) | Not Specified | Not Specified | Significant hydrogen bonding and hydrophobic interactions |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule influences its biological activity. Through systematic modification of a lead compound, SAR studies help in identifying the key chemical features responsible for the desired pharmacological effect.
For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential. For example, in a series of thiophene-based compounds designed as antibacterial agents, modifications to the substituents on the thiophene ring led to significant variations in activity. One particular analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, demonstrated outstanding antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi, with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL. This highlights the importance of the substituent at the 5-position of the thiophene ring for antibacterial efficacy.
In another study focusing on 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, the substitution pattern on the phenyl ring attached to the coumarin (B35378) scaffold, which can be considered a bioisostere of a substituted thiophene, was systematically varied. The resulting SAR analysis revealed that specific substitutions led to potent MAO-B inhibition, with the most active derivative exhibiting an IC₅₀ value of 56 nM. These studies underscore the principle that even minor structural changes can lead to substantial differences in biological activity.
Table 2: Structure-Activity Relationship of Selected Thiophene Derivatives
| Base Scaffold | Position of Modification | Substituent | Biological Activity | Potency (Example) |
|---|---|---|---|---|
| Thiophene | 5-position | p-tolyl | Antibacterial | MIC = 3.125 mg/mL against XDR S. Typhi |
| 3-Phenylcoumarin | Phenyl ring | Various | MAO-B Inhibition | IC₅₀ = 56 nM |
Applications in Pharmaceutical Synthesis
This compound is a valuable starting material and intermediate in the synthesis of several pharmaceuticals and other biologically active compounds. Its utility stems from the reactivity of the thiophene ring, which allows for various chemical transformations to build more complex molecular architectures.
This compound serves as a key precursor in the synthesis of the antihistamine drug thenyldiamine (B1203926) . The synthesis involves the bromination of this compound to yield 3-(bromomethyl)thiophene. This intermediate is then condensed with N,N-dimethylaminoethyl-α-aminopyridine to produce thenyldiamine.
The anthelmintic agent morantel (B1676740) is another important pharmaceutical derived from a this compound-related structure. The synthesis of morantel involves the condensation of 1,4,5,6-tetrahydro-1-methyl-2-pyrimidineethanethiol with 3-vinyl-2-methylthiophene. While not directly synthesized from this compound in this step, the required 3-vinyl-2-methylthiophene can be prepared from precursors that are structurally related to this compound.
This compound is a versatile starting material for the synthesis of various thienothiophene isomers, which are bicyclic aromatic compounds containing two fused thiophene rings. These scaffolds are present in a number of pharmacologically active agents. For instance, a multi-step synthesis starting from commercially available this compound can yield thieno[3,2-b]thiophene (B52689) derivatives with potent anticancer activity. One such synthetic route involves the construction of the second thiophene ring via a Fiesselmann thiophene synthesis. Similarly, derivatives of thieno[2,3-b]thiophene (B1266192) with potential antiviral activity have been synthesized from this compound, employing a Gewald reaction to construct the fused ring system.
Environmental and Regulatory Aspects of 3 Methylthiophene
Environmental Persistence and Toxicity
The environmental persistence of 3-Methylthiophene is influenced by its physical and chemical properties. It is a liquid with low solubility in water, which affects its distribution and bioavailability in aquatic systems. wikipedia.org Research on the biodegradation of related sulfur-containing heterocyclic compounds suggests that the environmental fate can be complex. For instance, studies on thiophene (B33073), a similar compound, have shown it to be resistant to biodegradation when it is the sole carbon source, but it can be degraded cometabolically in the presence of other aromatic hydrocarbons like benzene (B151609). dtu.dk
A study involving a soil bacterium, Pseudomonas aeruginosa, indicated that this compound can be more rapidly and extensively degraded compared to benzothiophene (B83047) and other related compounds, suggesting a potential for microbial degradation in contaminated soils. nih.gov However, the compound is also classified as harmful, with specific toxic effects noted. scbt.comthegoodscentscompany.com Inhalation may cause respiratory irritation, drowsiness, and dizziness, while ingestion can lead to more severe complications. scbt.com
Table 1: Acute Toxicity Data for this compound
| Test Type | Species | Route | Value | Reference |
| LC50 | Mouse | Inhalation | 18,000 mg/m³/2hr | nih.gov |
| LD50 | Mouse | Oral | 1800 mg/kg | scbt.com |
This table presents the median lethal concentration (LC50) and median lethal dose (LD50) values from animal studies, indicating the acute toxicity of the compound.
Presence in Volatile Organic Compounds (VOCs)
This compound is a volatile organic compound (VOC), meaning it can easily vaporize into the air at room temperature. scbt.com Its volatility contributes to its potential as an air pollutant and its role in atmospheric chemistry. As a VOC, it can be released from industrial processes and various natural and anthropogenic sources. For example, it has been identified as a volatile component in emissions from municipal sewage sludge. nist.gov Furthermore, research has detected this compound as a sulfur-containing VOC in human matrices, though the specific sources and metabolic pathways are part of ongoing scientific investigation.
Regulatory Standards and Management Practices
This compound is subject to various regulations and is listed on several chemical inventories internationally. In the United States, it is listed on the Toxic Substances Control Act (TSCA) Inventory, indicating it is in commerce. epa.govfishersci.com It is also included on the Canadian Domestic Substances List (DSL). scbt.com In other regions, it is listed on the Australian Inventory of Industrial Chemicals (AICS) and is part of the New Zealand Inventory of Chemicals. nih.gov
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly flammable liquid and vapor and is harmful if swallowed. wikipedia.orgnih.gov Occupational safety standards consider it a hazardous substance, and exposure can cause sensory irritation to the eyes, nose, and throat. scbt.com
Proper management practices are essential to minimize exposure and environmental release. These include storing the chemical in a cool, dry, well-ventilated, and flame-proof area, away from heat, sparks, and ignition sources. fishersci.com Handling procedures require the use of spark-proof tools, grounding of equipment to prevent static discharge, and appropriate personal protective equipment (PPE) such as chemical goggles and protective clothing. scbt.comfishersci.com In case of spills, all ignition sources should be removed, and the spill should be contained and absorbed with a non-combustible material. scbt.com Waste disposal must adhere to local, state, and federal regulations, and direct discharge into sewers or waterways is prohibited. scbt.com
Table 2: Regulatory and Inventory Status of this compound
| Jurisdiction/Inventory | Status | Reference |
| US Toxic Substances Control Act (TSCA) | Active | epa.govfishersci.com |
| Canada Domestic Substances List (DSL) | Listed | scbt.com |
| Australian Inventory of Industrial Chemicals (AICS) | Listed | nih.gov |
| New Zealand Inventory of Chemicals (NZIoC) | Group Standard | nih.gov |
| European Community (EC) Number | 210-482-6 | wikipedia.orgnih.gov |
| OSHA Hazard Communication Standard | Hazardous | scbt.comfishersci.com |
This table summarizes the regulatory status of this compound across various international frameworks.
Environmental Monitoring and Detection Methods
Effective monitoring and detection are crucial for managing the presence of this compound in the environment. Various analytical methods can be employed for its identification and quantification in different environmental matrices.
Gas chromatography (GC) is a primary technique used for the detection of this compound. When coupled with specific detectors, it provides high sensitivity and selectivity. For instance, GC with a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED) has been successfully used to determine the concentration of sulfur compounds, including this compound, in complex mixtures like gasoline. thegoodscentscompany.comnist.gov Headspace solid-phase microextraction (HS-SPME) followed by GC-mass spectrometry (MS) is another powerful method for analyzing volatile and semi-volatile organic compounds, including those emitted from environmental sources like sewage sludge. nist.gov
For aqueous samples, methods involving extraction followed by instrumental analysis are common. While specific methods for this compound in water are not extensively detailed in the provided context, general approaches for similar organic pollutants involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte before GC or high-performance liquid chromatography (HPLC) analysis. nih.gov The development of electrochemical sensors, some of which utilize polymers derived from this compound (poly(this compound)), points to emerging technologies that could be adapted for direct environmental monitoring of this and related compounds. thegoodscentscompany.com
Future Directions and Research Opportunities for 3 Methylthiophene
Advanced Material Development
The incorporation of the 3-methylthiophene moiety into polymers and composite materials is a burgeoning field of research, promising to deliver next-generation materials with enhanced properties. nbinno.com The focus is largely on poly(this compound) (P3MT), a conductive polymer that stands out due to its high conductivity, flexibility, and tensile strength. researchgate.netmdpi.com
Future research is aimed at:
Enhancing Conductive Polymers: P3MT is a key component in the development of conductive polymers for microelectronics, optoelectronics, and sensors. researchgate.nettandfonline.com Research efforts are directed towards optimizing its synthesis to create polymers with well-defined structures and improved electrical conductivity. mdpi.comresearchgate.net For instance, the electrochemical polymerization of 3,3'-dimethyl-bithiophene yields a P3MT with a highly regular substitution pattern, which influences the polymer's conformation and properties. researchgate.net
Creating Novel Nanocomposites: The development of nanocomposites incorporating P3MT is a significant area of interest. Stable nanocomposite films, such as poly(this compound)/tungsten oxide (PMeT/WO₃), have been prepared electrochemically and show enhanced electrochemical activity and stability compared to pure P3MT films. tandfonline.com These materials are promising for applications in electrochromic devices. tandfonline.com Similarly, ternary nanocomposites of polyvinylidene fluoride (B91410) (PVDF), multiwalled carbon nanotubes (MWCNTs), and P3MT are being developed for high-frequency electromagnetic interference (EMI) shielding. nih.gov
Applications in Electronics and Energy Storage: this compound derivatives are crucial building blocks for organic semiconductors. beilstein-journals.org P3MT and its composites are being explored for a variety of electronic applications, including organic field-effect transistors, solar cells, and light-emitting diodes. researchgate.netthegoodscentscompany.com Furthermore, composites like poly(this compound)/graphene are being investigated for energy storage devices, such as cathodes in aluminum-ion batteries, where they exhibit improved electrochemical performance. benchchem.com
Table 1: Research in Advanced Materials Based on this compound
| Material Type | Key Components | Potential Applications | Relevant Findings |
|---|---|---|---|
| Conductive Polymer | Poly(this compound) (P3MT) | Microelectronics, Optoelectronics, Sensors researchgate.nettandfonline.com | High conductivity, flexibility, and tensile strength. researchgate.netmdpi.com Longer alkyl chains can decrease conductivity. mdpi.com |
| Nanocomposite Film | PMeT/WO₃ | Electrochromic Devices tandfonline.com | Shows significant enhancement of electrochemical activity and higher stability than pure PMeT films. tandfonline.com |
| Ternary Nanocomposite | PVDF/P3MT/MWCNT | EMI Shielding nih.gov | Can provide shielding effectiveness up to 68.4 dB at 67 GHz. nih.gov |
| Core-Shell Nanocomposite | PVDF/P3MT | Sensors for Volatile Organic Compounds rsc.org | Improved structural and electronic properties of the P3MT component. rsc.org |
| Energy Storage Composite | Poly(this compound)/Graphene | Aluminum-ion Batteries benchchem.com | Demonstrates improved electrochemical performance as a composite cathode. benchchem.com |
Novel Pharmaceutical Applications
The thiophene (B33073) ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. tandfonline.comajol.info this compound and its derivatives continue to be important intermediates and target molecules in the quest for new therapeutic agents. nbinno.comchemimpex.com The market for drug discovery applications utilizing thiophene derivatives is projected to grow significantly. pmarketresearch.com
Future research opportunities include:
Synthesis of Bioactive Molecules: this compound serves as a versatile precursor for synthesizing more complex molecules with potential therapeutic value. nbinno.comchemimpex.com Research is focused on creating new derivatives and evaluating their biological activities, which span a wide spectrum including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. tandfonline.commdpi.comnih.govontosight.ai
Targeting Specific Diseases: The structural diversity of thiophene derivatives allows for the fine-tuning of their pharmacological profiles. For example, newly synthesized Schiff bases derived from this compound-2-carbaldehyde have shown potent activity against Leishmania infantum, opening avenues for new antileishmanial drugs. bohrium.com Other research has focused on developing this compound-based compounds as inhibitors of the vesicular acetylcholine (B1216132) transporter or as potential anticancer agents that can sensitize cancer cells to existing drugs. thegoodscentscompany.comajol.info
Exploring Structure-Activity Relationships (SAR): The synthesis and biological evaluation of series of related this compound derivatives are crucial for establishing clear SAR. Studies on 3-aminothiophene-2-carboxamides, for instance, have shown they possess greater antibacterial and antioxidant activity compared to corresponding 3-hydroxy or 3-methyl derivatives, providing valuable insights for future drug design. nih.gov
Table 2: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Investigated Activity | Example Finding | Reference |
|---|---|---|---|
| Thiophene Sulfonamides | General Biological Activity | Serve as biologically active compounds for manufacturing new drugs. mdpi.com | mdpi.com |
| Thiophene-2-Carboxamides | Anticancer, Antibacterial, Antioxidant | 3-Aminothiophene derivatives showed higher antibacterial and antioxidant activity than 3-hydroxy or 3-methyl analogues. nih.gov | nih.gov |
| N-(Thienyl)-2-chloroacetamides | Cytotoxicity (Anticancer) | Pretreatment with certain derivatives sensitized HepG2 cancer cells to the drug sorafenib. ajol.info | ajol.info |
| Schiff Bases | Antileishmanial | A Schiff base from this compound-2-carbaldehyde was highly effective against Leishmania infantum. bohrium.com | bohrium.com |
| General Derivatives | Antimicrobial, Antifungal, Anticancer | Derivatives of this compound-2-carbaldehyde have been explored for these properties. ontosight.ai | ontosight.ai |
Catalysis and Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, research is exploring greener synthetic routes involving this compound, focusing on minimizing waste and hazardous substance use. beilstein-journals.org
Key research areas are:
Developing Greener Synthetic Methods: Palladium-catalyzed direct arylation offers a more sustainable pathway to 5-arylated 3-substituted thiophenes by reducing the number of synthetic steps and the formation of waste products. beilstein-journals.org Another approach involves using molecular iodine as an efficient and eco-friendly catalyst for reactions with 2-methylthiophene (B1210033) in environmentally benign solvents like water. nih.gov
Utilizing Novel Reaction Media: Ionic liquids are being investigated as green solvents for the electrochemical synthesis of poly(this compound), offering an environmentally friendly alternative to traditional volatile organic solvents. tandfonline.comsemanticscholar.org
Catalysis for Environmental Applications: Research into the hydrodesulfurization (HDS) of gasoline components uses this compound as a model compound. researchgate.net Studies on Ni-promoted MoS₂ (NiMoS) bulk catalysts aim to develop more efficient catalysts for removing sulfur from fuels, a critical process for reducing pollution. researchgate.net These studies also highlight how the catalyst's structure and preparation method influence its activity and selectivity. researchgate.net
Theoretical and Computational Advancements
Computational chemistry provides powerful tools to predict and understand the behavior of this compound and its derivatives, guiding experimental work and accelerating the discovery of new materials and molecules. mdpi.comingentaconnect.com
Future advancements in this area will likely focus on:
Predicting Molecular Properties: Density Functional Theory (DFT) and other ab initio methods are used to calculate fundamental properties like electronic structure, bond lengths, dipole moments, and heats of formation. ingentaconnect.comresearchgate.net These calculations help to understand the reactivity and stability of different thiophene derivatives. mdpi.comingentaconnect.com For example, computational studies can predict the HOMO-LUMO energy gap, which is crucial for assessing a molecule's potential in nonlinear optical (NLO) applications. mdpi.com
Modeling Complex Systems: Theoretical methods are being applied to model more complex systems, such as the copolymerization mechanism of this compound with other monomers like poly(vinyl)carbazole. sciforum.net These models help to understand structure-property relationships and design new polymers with desired characteristics. researchgate.net
Elucidating Reaction Mechanisms: Computational studies provide insights into reaction mechanisms that are difficult to probe experimentally. For instance, DFT calculations can explain the reactivity of This compound-2-carbonitrile (B1580989) in nucleophilic substitution reactions by mapping charge distribution and identifying how substituent groups influence the reaction pathway. benchchem.com
Table 3: Applications of Computational Methods in this compound Research
| Computational Method | Property/Application Investigated | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, QSAR properties, NLO response mdpi.comingentaconnect.comresearchgate.net | Predicts reactivity, stability, and potential for electronic applications. mdpi.comingentaconnect.com |
| DFT, MP2, Ab initio | Physical-chemical property relationships ingentaconnect.comresearchgate.net | Calculates bond lengths, dipole moments, and heats of formation to understand structure-reactivity. researchgate.net |
| DFT | Copolymerization mechanisms researchgate.netsciforum.net | Models oligomer formation to predict properties of new copolymers. sciforum.net |
| DFT | Spectroscopic analysis (IR, NMR) tandfonline.commdpi.combohrium.com | Aids in the confirmation of synthesized structures by comparing theoretical and experimental spectra. bohrium.com |
Role in Astrobiology and Detection of Biosignatures
A fascinating and novel research avenue for this compound is its potential role in astrobiology. The detection of thiophene, 2-methylthiophene, and this compound on the surface of Mars by NASA's Curiosity rover has sparked intense interest in their origins and implications for the search for life. researchgate.net
Future research in this domain will concentrate on:
Distinguishing Biotic vs. Abiotic Origins: A critical challenge is to determine whether extraterrestrial thiophenes are true biosignatures (produced by life) or products of abiotic processes. Thiophenes have been identified in carbonaceous chondrite meteorites, where their abundance patterns suggest an abiotic origin. oup.comresearchgate.net However, laboratory experiments have also shown that thiophenes can be formed under simulated volcanic hydrothermal conditions, which could be suitable for the origin of life. mdpi.comresearchgate.net
Thiophene as a Potential Biosignature: While thiophenes themselves may not be definitive proof of life, their presence could indicate promising locations to search for other organic molecules like amino acids. mdpi.com They are considered potential secondary biosignatures, meaning they could be byproducts of biological processes. researchgate.netcambridge.org The concept of using methylated gases in general as biosignatures is gaining traction, as methylation is a common biological process for detoxifying and expelling harmful substances. sci.news
Stability on Planetary Surfaces: Understanding the stability and destruction pathways of thiophenes in planetary environments is crucial. Research is underway to study the radiolytic destruction kinetics of thiophene and its methyl derivatives in ice, simulating the effects of radiation on planetary surfaces over geological timescales. researchgate.net This will help assess their persistence and potential as detectable biosignatures. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize electrochemical polymerization conditions to synthesize poly(3-methylthiophene) with high conductivity?
- Methodological Answer : Adjusting the electrochemical potential (e.g., 0.95–1.2 V vs. Ag/Ag⁺), substrate choice (e.g., PVDF-coated ITO glass for anisotropic alignment), and electrolyte composition (e.g., chloroform–acetonitrile mixtures) significantly impacts polymer growth and conductivity. Cyclic voltammetry (CV) with iterative potential sweeps and in situ monitoring of peak currents can guide optimization . Post-synthesis characterization via XPS (to confirm dedoping) and RAIRS (to assess chain alignment) is critical .
Q. What thermodynamic properties of this compound are essential for modeling its phase behavior in high-temperature reactions?
- Methodological Answer : Key properties include heat capacity (empirical equations for liquid and vapor phases), entropy (52.18 cal·deg⁻¹·mole⁻¹ at 298.16 K), and second virial coefficients. These parameters, derived from calorimetric and spectroscopic data, enable predictions of vapor-liquid equilibria and reaction energetics. For example, phase equilibria studies with hydrocarbons (e.g., cyclohexane) require binary interaction parameters from experimental datasets .
Q. Which analytical techniques are most effective for quantifying this compound derivatives in biological matrices?
- Methodological Answer : Solid-phase microextraction (SPME) using poly(this compound)-based sorbents achieves high recovery rates (e.g., 0.9996 correlation coefficient for linezolid in plasma). Post-extraction, cluster analysis (Ward’s method, Euclidean distances) and HPLC with gradient elution (e.g., methanol–water) enhance specificity and reproducibility .
Advanced Research Questions
Q. How does anisotropic conductivity in poly(this compound) films correlate with molecular alignment during electropolymerization?
- Methodological Answer : Epitaxial growth on oriented PVDF substrates induces π-π stacking perpendicular to the polymer chains, yielding conductivity anisotropy (59.3 S·cm⁻¹ perpendicular vs. 1.2 S·cm⁻¹ parallel). Structural validation via electron diffraction and RAIRS is required to confirm alignment. Adjusting polymerization sweep rates (e.g., 40 mV·s⁻¹) and substrate crystallinity can modulate anisotropy .
Q. What factors determine the binding mode of methylthiophene isomers in organometallic complexes, and how do steric effects influence catalytic activity?
- Methodological Answer : this compound adopts μ-η²:η² binding in Pd complexes, while 2-methylthiophene shifts to μ-η²:η¹(S) due to steric clashes with substituents. Computational modeling (DFT) and crystallographic analysis (XRD) reveal steric and electronic influences. Catalytic activity in alkylation or oxidation reactions depends on ligand accessibility, which can be tuned via substituent positioning .
Q. How can contradictions in adsorption efficiency data for this compound on zeolite catalysts be resolved?
- Methodological Answer : Discrepancies arise from varying zeolite frameworks (e.g., FAU vs. CeY) and competitive adsorption with aromatics (e.g., benzene). Controlled studies using fixed-bed reactors, coupled with in situ FTIR or XAS, can isolate adsorption mechanisms (e.g., π-complexation vs. acid-base interactions). Kinetic modeling (e.g., Langmuir-Hinshelwood) further clarifies site-specific interactions .
Data Contradiction Analysis
Q. Why do studies report conflicting conductivity values for poly(this compound) films?
- Methodological Answer : Variations arise from doping levels (e.g., PF₆⁻ vs. NBu₄⁺ counterions), substrate-induced crystallinity, and measurement techniques (e.g., four-probe vs. two-probe methods). Standardizing dedoping protocols (e.g., electrochemical reduction) and using RAIRS to confirm chain order can mitigate discrepancies .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
